molecular formula C13H8F2N2O3 B5727286 4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide

4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B5727286
M. Wt: 278.21 g/mol
InChI Key: UMOVUUSYZDWHEX-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives, and specifically the N-phenylbenzamide scaffold, represent a cornerstone in medicinal chemistry and drug discovery. walshmedicalmedia.comnanobioletters.com The amide bond is a fundamental linkage in countless biological molecules and synthetic drugs. researchgate.net The versatility of the N-phenylbenzamide structure allows for extensive modification of both the benzoyl and N-phenyl rings, leading to a wide array of compounds with diverse pharmacological activities. walshmedicalmedia.com

Researchers have successfully developed N-phenylbenzamide derivatives as potent agents for various therapeutic targets. These include applications as anticancer agents, anticonvulsants, and inhibitors of the mitochondrial permeability transition pore (PTP), a target for several major diseases. nih.govnih.gov The ability to readily synthesize these compounds and the potential for fine-tuning their biological activity through substitution has made them a privileged scaffold in the development of new therapeutic agents. unair.ac.idnih.gov For instance, certain substituted N-phenylbenzamides have shown promise as anti-HBV (Hepatitis B virus) agents, demonstrating broad-spectrum antiviral potential. nih.gov

Structural Characteristics of Fluorinated Nitroaromatic Moieties in Chemical Compounds

The incorporation of fluorine into organic molecules is a widely used strategy in modern drug design. nih.govresearchgate.net The fluorine atom is small and highly electronegative, and its substitution for hydrogen can profoundly influence a molecule's physicochemical properties. researchgate.net These changes can include altered lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netrsc.org The introduction of fluorine can also lower the pKa of nearby functional groups, affecting the molecule's ionization state at physiological pH. researchgate.net This strategic use of fluorine is a key element in enhancing the drug-like properties of many pharmaceutical compounds. scienmag.com

Nitroaromatic systems, characterized by a nitro group (NO₂) attached to an aromatic ring, are also significant in chemical synthesis and biology. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. ossila.com This reactivity is often exploited in the synthesis of complex molecules. researchgate.net For example, the nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization. ossila.com The presence of both a fluorine atom and a nitro group on the same aromatic ring, as seen in 4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide, creates a unique electronic environment that influences the molecule's reactivity and potential interactions.

Positioning of this compound within Contemporary Chemical and Biological Research Contexts

While extensive research specifically targeting this compound is not widely documented in peer-reviewed literature, its structure places it firmly within the sphere of interest for medicinal and synthetic chemistry. Its chemical identity is confirmed by its CAS registry number.

Table 1: Chemical Data for this compound

Property Value
CAS Number 58955-10-5
Molecular Formula C₁₃H₈F₂N₂O₃

| Molecular Weight | 278.22 g/mol |

Data sourced from available chemical databases.

The synthesis of this compound would logically proceed through the formation of an amide bond between a 4-fluorobenzoyl derivative (such as 4-fluorobenzoyl chloride) and 4-fluoro-3-nitroaniline (B182485). The latter can be synthesized from precursors like 4-fluoro-3-nitrobenzoic acid. ossila.comsigmaaldrich.com Given the established biological activities of the N-phenylbenzamide scaffold and the modulating effects of fluorine and nitro groups, this compound serves as a potential candidate for screening in various drug discovery programs, particularly in areas where fluorinated and nitro-substituted aromatics have shown utility.

Overview of Research Trajectories for Substituted N-Phenylbenzamides

The research trajectory for substituted N-phenylbenzamides is vibrant and multifaceted, continually expanding into new therapeutic areas. Current research focuses on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. nih.govnih.gov

Key areas of investigation include:

Oncology: Developing N-phenylbenzamide-based histone deacetylase (HDAC) inhibitors and other anticancer agents. nih.gov The substitution pattern on the phenyl rings is critical for activity. nih.gov

Infectious Diseases: Exploring derivatives as antiparasitic agents, for example against kinetoplastid parasites that cause illnesses like African trypanosomiasis. acs.org The scaffold has also been investigated for activity against viral pathogens like HBV. nih.gov

Neurodegenerative and Ischemic Diseases: Designing inhibitors of the mitochondrial permeability transition pore (PTP), where N-phenylbenzamides have been identified as a promising chemical series. nih.gov

Synthetic Methodology: Devising new, more efficient, and environmentally friendly methods for synthesizing substituted N-phenylbenzamides to build diverse chemical libraries for high-throughput screening. researchgate.netunair.ac.id

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-fluoro-3-nitrobenzoic acid
4-fluorobenzoyl chloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-9-3-1-8(2-4-9)13(18)16-10-5-6-11(15)12(7-10)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOVUUSYZDWHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Elucidation of 4 Fluoro N 4 Fluoro 3 Nitrophenyl Benzamide

Spectroscopic Analysis for Detailed Structural Assignment

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules. For 4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide, a combination of vibrational and nuclear magnetic resonance spectroscopy would be employed to confirm its molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides insights into the molecular vibrations and is crucial for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment (e.g., N-H, C=O, C-F, NO₂ stretching)

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The precise wavenumbers can be influenced by the electronic environment and intermolecular interactions.

N-H Stretching: The amide N-H stretching vibration is anticipated to appear as a sharp to moderately broad band in the region of 3350-3250 cm⁻¹. Its position and shape can be indicative of hydrogen bonding in the solid state.

C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected between 1680 and 1640 cm⁻¹. This is one of the most intense bands in the IR spectrum of amides.

NO₂ Stretching: The nitro group (NO₂) will show two characteristic stretching vibrations: an asymmetric stretching band, typically strong, in the 1560-1520 cm⁻¹ region, and a symmetric stretching band of medium to strong intensity around 1350-1320 cm⁻¹.

C-F Stretching: The carbon-fluorine (C-F) stretching vibrations from the two fluorinated benzene (B151609) rings are expected to produce strong bands in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Expected FT-IR Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch Amide (-CONH-) 3350 - 3250 Medium
C=O Stretch (Amide I) Amide (-CONH-) 1680 - 1640 Strong
Asymmetric NO₂ Stretch Nitro (-NO₂) 1560 - 1520 Strong
N-H Bend (Amide II) Amide (-CONH-) 1550 - 1510 Medium
Symmetric NO₂ Stretch Nitro (-NO₂) 1350 - 1320 Strong
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Insights

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O show strong IR bands, non-polar or symmetric vibrations often result in strong Raman signals.

Aromatic Ring Vibrations: The stretching modes of the benzene rings are expected to be prominent in the Raman spectrum, typically in the 1610-1580 cm⁻¹ range.

NO₂ Symmetric Stretch: The symmetric stretching of the nitro group often gives a very strong band in the Raman spectrum, which would be expected around 1350 cm⁻¹.

C-F Vibrations: The C-F stretching modes can also be observed, complementing the IR data.

Analysis of Red-Shift Phenomena and Proton Transfer Indicators in Spectroscopic Data

While a red-shift (a shift to lower wavenumber) of the N-H stretching vibration is often an indicator of hydrogen bonding, there are no specific reports of this phenomenon for this compound. In compounds with specific intramolecular hydrogen bonding opportunities, such as an ortho-hydroxy group, a significant red-shift can indicate proton transfer. However, the structure of this compound does not facilitate such strong intramolecular proton transfer.

Surface-Enhanced Raman Scattering (SERS) for Molecule-Surface Interaction Studies

There is no available research on the Surface-Enhanced Raman Scattering (SERS) of this compound. SERS studies would involve adsorbing the molecule onto a nanostructured metallic surface (typically silver or gold) to enhance the Raman signal. Such an analysis could provide valuable information on the orientation of the molecule on the surface and how different functional groups interact with the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for complete structural assignment. The expected chemical shifts are influenced by the electronic effects of the fluorine and nitro substituents.

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Amide N-H -CONH- 8.0 - 9.5 Singlet (broad)
Aromatic H Protons on the 4-fluorobenzoyl ring 7.2 - 8.2 Multiplets

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Environment Expected Chemical Shift (δ, ppm)
C=O Amide Carbonyl 164 - 168
Aromatic C-F Carbon attached to Fluorine 155 - 165 (with C-F coupling)
Aromatic C-NO₂ Carbon attached to Nitro group 145 - 150
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for mapping the proton environments within a molecule. For this compound, the ¹H NMR spectrum would be expected to display a series of signals corresponding to the distinct aromatic protons and the amide proton (N-H).

The aromatic region would show complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling.

4-Fluorobenzoyl Moiety: The protons on this ring would typically appear as two multiplets. The protons ortho to the carbonyl group would be expected to resonate at a downfield chemical shift compared to the protons meta to the carbonyl. Both sets of signals would exhibit coupling to the adjacent fluorine atom.

4-Fluoro-3-nitrophenyl Moiety: This ring system contains three protons, each in a unique chemical environment due to the differing electronic effects of the fluoro, nitro, and amide groups. Their signals would appear as distinct multiplets, with chemical shifts and coupling constants dictated by their position relative to the substituents. For instance, the proton situated between the nitro and amide groups would likely be the most deshielded.

Amide Proton (N-H): A broad singlet corresponding to the amide proton would typically be observed at a significant downfield shift, the exact position of which can be influenced by solvent and concentration.

The integration of these signals would confirm the number of protons in each environment, while the coupling constants (J-values) would provide valuable information about the connectivity of the protons.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Amide N-H 8.5 - 10.5 br s -
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Complementing ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a distinct signal.

Carbonyl Carbon: The amide carbonyl carbon is expected to appear at the most downfield position, typically in the range of 160-170 ppm.

Aromatic Carbons: The twelve aromatic carbons would produce a series of signals in the approximate range of 110-150 ppm. The chemical shifts would be influenced by the attached substituents. Carbons bonded to fluorine would exhibit large one-bond C-F coupling constants, appearing as doublets. The carbons attached to the electron-withdrawing nitro group would be shifted downfield, while the carbons ipso to the amide nitrogen would also show distinct shifts.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide) 160 - 170
Aromatic C-F 155 - 165 (d, ¹JCF ≈ 250 Hz)
Aromatic C-NO₂ 140 - 150
Aromatic C-N 135 - 145
Advanced NMR Techniques (e.g., DEPT-135°) for Methyl/Methylene (B1212753)/Methine Differentiation

While this compound lacks methyl (CH₃) and methylene (CH₂) groups, a DEPT-135° (Distortionless Enhancement by Polarization Transfer) experiment would be valuable to confirm the assignment of the aromatic methine (C-H) carbons. In a DEPT-135° spectrum, methine carbons appear as positive signals, while quaternary carbons (including the carbonyl and carbons attached to substituents) are absent. This technique would definitively distinguish the C-H signals from the signals of the non-protonated carbons within the aromatic region of the ¹³C NMR spectrum, aiding in the complete and accurate assignment of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₃H₈F₂N₂O₃), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 294.05. The fragmentation pattern would likely involve characteristic cleavages of the amide bond, which is often the most labile bond in such structures. Key fragmentation pathways could include:

Cleavage to form the 4-fluorobenzoyl cation (m/z 123).

Formation of the 4-fluoro-3-nitrophenylaminyl radical cation or related fragments.

Loss of neutral molecules such as CO.

Table 3: Predicted Mass Spectrometry Data

m/z Value Interpretation
294 [M]⁺, Molecular Ion
123 [F-C₆H₄-CO]⁺

Electronic Spectroscopy (UV-Vis) for Chromophoric and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions associated with its chromophores. The key chromophoric systems are the two substituted benzene rings and the amide carbonyl group. The presence of the nitro group, a strong chromophore, is expected to result in significant absorption in the UV region. The spectrum would likely display one or more strong absorption maxima (λ_max), indicative of the conjugated aromatic system. The exact position and intensity of these bands are sensitive to the solvent used for the analysis.

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Data Collection and Refinement

To definitively establish the three-dimensional molecular structure of this compound in the solid state, single-crystal X-ray diffraction analysis is the gold standard. This technique would require the growth of a suitable single crystal of the compound.

The process involves mounting a crystal on a diffractometer and irradiating it with monochromatic X-rays. The diffraction pattern produced is collected and analyzed. The data refinement process would yield precise information on:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise location of each atom in the molecule.

Bond Lengths and Angles: Accurate measurements of all intramolecular distances and angles.

Torsion Angles: Information about the conformation of the molecule, including the dihedral angle between the two aromatic rings.

Intermolecular Interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

While experimental data for the target compound is not available, analysis of similar structures, such as 2-fluoro-N-(4-methoxyphenyl)benzamide, reveals that the two aromatic rings are typically not coplanar, with a significant dihedral angle between them. nih.gov Intermolecular hydrogen bonds involving the amide N-H donor and a suitable acceptor (like the carbonyl oxygen or a nitro oxygen) would be expected to play a key role in the crystal packing. nih.gov

Table 4: Representative Crystal Data Table (Hypothetical)

Parameter Value
Empirical formula C₁₃H₈F₂N₂O₃
Formula weight 294.22
Crystal system Monoclinic
Space group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4

Determination of Molecular Conformation and Geometry (Bond Lengths, Angles, Dihedral Angles)

The amide group itself is generally planar. However, the phenyl rings are tilted with respect to this amide plane. In 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the 4-fluoro-substituted phenyl ring is inclined at 20.9(2)°, while the nitrophenyl ring has a smaller inclination of 6.8(2)°. researchgate.net The nitro group is also likely to be slightly twisted out of the plane of its attached phenyl ring.

Bond lengths and angles are anticipated to be within the normal ranges for substituted benzamides. nih.gov Key geometric parameters, based on analogous structures, are presented in the following table.

Table 1: Representative Bond Lengths and Angles for Benzamide (B126) Analogues

Parameter Typical Value
Bond Lengths (Å)
C-F ~1.35
C=O ~1.23
C-N (amide) ~1.34
N-H ~0.86
C-N (nitro) ~1.48
N-O (nitro) ~1.22
**Bond Angles (°) **
O=C-N ~122
C-N-C ~125
O-N-O (nitro) ~124
**Dihedral Angles (°) **
Ring A // Ring B 10 - 65
Amide Plane // Ring A 20 - 40
Amide Plane // Ring B 5 - 30

Note: Data are representative values from analogous structures and are intended for illustrative purposes.

Polymorphism and its Structural Implications in Benzamide Analogues

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a prevalent phenomenon in organic molecules, including benzamide and its derivatives. nih.govresearchgate.net Benzamide itself was the first molecule for which polymorphism was reported and is known to have at least four polymorphs, some of which are metastable and difficult to characterize. nih.govresearchgate.net

The different polymorphs of a benzamide analogue arise from variations in molecular conformation (conformational polymorphism) or different packing arrangements of the same conformer (packing polymorphism). These variations directly impact the network of intermolecular interactions. For instance, different polymorphs can exhibit distinct hydrogen-bonding patterns (e.g., chains vs. dimers) or different π-stacking geometries.

The structural implications of polymorphism are significant, as different crystal forms can possess distinct physicochemical properties. The crystallization of elusive polymorphs can sometimes be promoted by the presence of impurities, which can alter the relative thermodynamic stabilities of the different forms. nih.gov The study of polymorphism in benzamide analogues is crucial for understanding and controlling the crystallization process to obtain desired solid-state forms.

Computational and Theoretical Investigations of 4 Fluoro N 4 Fluoro 3 Nitrophenyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of benzamide (B126) derivatives. These calculations provide a detailed understanding of the molecule at the atomic level, which is essential for explaining its chemical behavior and spectroscopic characteristics.

The first step in the computational study of 4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Studies on similar benzanilides show that the planarity of the molecule is a key feature, influenced by the amide bridge connecting the two phenyl rings.

The dihedral angle between the two aromatic rings is a critical parameter. For instance, in the related compound 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, the dihedral angle between its two rings is 47.63°. nih.govresearchgate.net For N-aryl 2-fluorobenzamide (B1203369) derivatives, the two rings are often inclined to the amide plane. This twisting is a result of steric hindrance and electronic effects between the substituents on the rings and the amide group. Conformational analysis helps identify the most stable conformer, which is essential for accurately predicting other molecular properties.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, is a valuable experimental technique for identifying functional groups and understanding molecular structure. DFT calculations are used to compute the vibrational frequencies and intensities, which can then be correlated with experimental spectra.

For nitro compounds, the asymmetric and symmetric stretching vibrations of the NO2 group are characteristic. These are typically observed in the regions of 1580 ± 80 cm⁻¹ and 1380 ± 20 cm⁻¹, respectively. esisresearch.org In similar nitro-containing benzamides, these bands are strong and provide clear markers in the spectra. esisresearch.org The C=O stretching vibration of the amide group is also a prominent feature, usually appearing in the 1715–1680 cm⁻¹ range. esisresearch.org DFT calculations help in the precise assignment of these and other complex vibrations, such as C-N stretching and various bending modes of the phenyl rings. esisresearch.org

Table 1: Selected Calculated Vibrational Frequencies for Related Benzamide Structures This table presents representative data from similar compounds to illustrate typical vibrational modes.

Vibrational Mode Typical Wavenumber (cm⁻¹) (Calculated)
N-H Stretch 3433
C=O Stretch 1639
NO₂ Asymmetric Stretch 1564
NO₂ Symmetric Stretch 1345
C-N Stretch 1325

Note: Data is illustrative and based on structurally similar molecules. esisresearch.orgesisresearch.org

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The presence of electron-withdrawing groups like the nitro (NO₂) and fluoro (F) groups can significantly influence the HOMO-LUMO gap. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. In molecules like this compound, the oxygen atoms of the nitro and carbonyl groups typically represent the most negative potential (nucleophilic sites), while the amide N-H proton often shows a positive potential (electrophilic site). This information is vital for predicting intermolecular interactions, such as hydrogen bonding. nih.gov

Table 2: Frontier Molecular Orbital Data for a Representative Benzamide Derivative This table presents representative data from a similar compound to illustrate typical electronic properties.

Parameter Illustrative Value (eV)
HOMO Energy -6.5
LUMO Energy -2.0
Energy Gap (ΔE) 4.5

Note: Values are illustrative and based on general findings for similar aromatic amides.

Molecules with significant charge transfer characteristics often exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. nih.gov The first-order hyperpolarizability (β) is a key parameter used to quantify the NLO response of a molecule. DFT calculations can predict this value. For a molecule to have a significant NLO response, it typically requires a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system. nih.gov In this compound, the nitro group acts as a strong electron acceptor, which can facilitate intramolecular charge transfer across the molecular framework, potentially leading to a notable NLO response. researchgate.net

Molecular Dynamics Simulations (Potential for Conformational Flexibility Studies)

While quantum chemical calculations are typically performed on a single, optimized structure in a vacuum, Molecular Dynamics (MD) simulations can explore the conformational flexibility of a molecule over time, often in the presence of a solvent. For a molecule like this compound, which has a flexible amide linkage, MD simulations could reveal the range of dihedral angles accessible at room temperature and the dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules. tandfonline.comresearchgate.net Analysis of the root-mean-square deviation (RMSD) during a simulation can indicate the stability of the molecule's conformation. tandfonline.com Such studies are valuable for understanding how the molecule behaves in a more realistic, dynamic environment.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org This technique partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic electron densities for the molecule of interest) dominates the electron density of the procrystal (the sum over all molecules in the crystal). crystalexplorer.net The resulting three-dimensional Hirshfeld surface provides a unique picture of the molecule's shape within its crystalline environment. crystalexplorer.net

The surface is typically mapped with various properties to highlight different aspects of intermolecular contacts. One of the most common is the normalized contact distance (dnorm), which is based on the distances of any point on the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. nih.gov The dnorm map reveals regions of close intermolecular contacts, which are crucial for the stability of the crystal packing. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue areas signify longer contacts. scirp.org

Table 1: Key Features of Hirshfeld Surface Analysis

Feature Description
Hirshfeld Surface A 3D surface that defines the space of a molecule in a crystal, based on electron density partitioning.
dnorm Mapping A color-mapped representation on the Hirshfeld surface indicating intermolecular contact distances relative to van der Waals radii.
Fingerprint Plots 2D histograms of (de, di) pairs that quantify the relative contributions of different types of intermolecular contacts.
Interaction Quantification Provides a percentage contribution of various atom-atom contacts to the overall crystal packing.

Crystal Structure Prediction Methodologies

Crystal Structure Prediction (CSP) encompasses a range of computational methods aimed at identifying the most stable crystalline arrangements of a molecule from its chemical diagram alone. researchgate.netgoogle.com This is a significant challenge in computational chemistry due to the vast number of possible packing arrangements and the small energy differences that often exist between different polymorphs. rsc.orgnih.gov

The process of CSP typically involves two main stages: generating a diverse set of plausible crystal structures and then ranking them based on their calculated lattice energies. researchgate.net The initial search for potential structures can be performed using various algorithms, including simulated annealing, evolutionary algorithms, and random sampling. wikipedia.org These methods explore the potential energy surface of the crystal to locate local energy minima, each corresponding to a possible crystal structure. google.com

Once a set of candidate structures is generated, their relative stabilities are assessed. This is commonly done by calculating the lattice energy, which includes contributions from intermolecular interactions such as van der Waals forces, electrostatic interactions, and hydrogen bonding. nih.gov While molecular mechanics force fields can be used for an initial rapid screening, more accurate quantum mechanical methods, like Density Functional Theory (DFT) with dispersion corrections, are often employed for the final energy ranking of the most promising candidates. nih.govnih.gov

For a flexible molecule such as this compound, CSP studies would need to account for conformational polymorphism, where different molecular conformations can exist in different crystal structures. epa.gov The ultimate goal of CSP is to generate a crystal energy landscape, which plots the relative energy of predicted structures against their density or other geometric parameters, providing valuable insight into the likely observable polymorphs of a compound. researchgate.net

Table 2: Common Methodologies in Crystal Structure Prediction

Methodology Description
Structure Generation Algorithms like random sampling, simulated annealing, or evolutionary algorithms are used to generate a wide range of possible crystal packing arrangements.
Lattice Energy Calculation The stability of the generated structures is evaluated by calculating their lattice energies, often using a combination of force fields and quantum mechanics.
Energy Ranking The predicted structures are ranked based on their calculated energies to identify the most thermodynamically stable forms.
Polymorph Screening CSP is a valuable tool in identifying potential polymorphs of a given molecule, which is crucial in fields like pharmaceuticals and materials science. researchgate.net

Chemical Reactivity and Transformation Pathways of 4 Fluoro N 4 Fluoro 3 Nitrophenyl Benzamide

Reactivity of Amide Linkages (e.g., Hydrolysis)

The amide bond is a cornerstone of the molecule's structure, but it is also susceptible to cleavage under certain conditions, most notably hydrolysis. This reaction can proceed under both acidic and basic conditions, leading to the breaking of the C-N bond and the formation of a carboxylic acid and an amine.

In the case of 4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide, hydrolysis would yield 4-fluorobenzoic acid and 4-fluoro-3-nitroaniline (B182485). The rate and mechanism of this hydrolysis can be influenced by the electronic properties of the substituents on the aromatic rings. The presence of electron-withdrawing groups can affect the electron density around the carbonyl carbon of the amide, influencing its susceptibility to nucleophilic attack by water or hydroxide (B78521) ions.

Beyond hydrolysis, the amide linkage can undergo other transformations. For instance, aminolysis, the cleavage of the amide bond by an amine, can be used to exchange the amine portion of the molecule. Treatment of a related compound, N-(4-nitrophenyl)benzamide, with methanolic ammonia (B1221849) has been shown to result in the formation of 4-nitroaniline (B120555) and the regeneration of benzamide (B126). researchgate.net This suggests that the amide bond in the title compound could be similarly targeted to generate new derivatives.

Table 1: Products of Amide Bond Cleavage Reactions

Reaction Type Reagents Product 1 Product 2
Acid Hydrolysis H₃O⁺, heat 4-fluorobenzoic acid 4-fluoro-3-nitroaniline
Base Hydrolysis OH⁻, heat 4-fluorobenzoate 4-fluoro-3-nitroaniline

Reactivity of Nitro Aromatic Groups (e.g., Reduction)

The nitro group on the phenyl ring is a highly versatile functional group, primarily due to its susceptibility to reduction. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to aromatic amines. wikipedia.org These amines are valuable intermediates for further functionalization.

The nitro group of this compound can be reduced to a primary amine, yielding 4-fluoro-N-(3-amino-4-fluorophenyl)benzamide. This transformation dramatically alters the electronic properties of the substituted ring, converting the strongly electron-withdrawing nitro group into an electron-donating amino group.

A wide array of reagents and conditions can be employed for this reduction, allowing for chemoselectivity in the presence of other functional groups. scispace.com Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is a clean and efficient method. wikipedia.org

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. wikipedia.orgscispace.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) in the presence of a catalyst can be a milder alternative to high-pressure hydrogenation. mdpi.com

Metal Borohydrides: Sodium borohydride (B1222165) (NaBH₄), typically a mild reducing agent, can effectively reduce nitro groups when used in combination with transition metal complexes, such as Ni(PPh₃)₄. mdpi.comjsynthchem.com

The reaction can also proceed through intermediate stages. Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) or a nitroso group. wikipedia.orgmdpi.com

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

Method Reagents/Catalyst Primary Product Reference
Catalytic Hydrogenation H₂, Pd/C Aromatic Amine wikipedia.org
Metal in Acid Fe, HCl Aromatic Amine wikipedia.org
Metal in Acid Sn, HCl Aromatic Amine scispace.com
Borohydride System NaBH₄, Ni(PPh₃)₄ Aromatic Amine jsynthchem.com
Transfer Hydrogenation Hydrazine, Raney Ni Aryl Hydroxylamine wikipedia.org

Aromatic Substitution Reactions on Fluoro- and Nitro-Substituted Phenyl Rings

The two distinct phenyl rings in this compound exhibit different reactivities towards substitution reactions due to their unique substitution patterns.

Nucleophilic Aromatic Substitution (SNA_r)

The 4-fluoro-3-nitrophenyl ring is highly activated for nucleophilic aromatic substitution. The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group, which stabilizes the negative charge in the Meisenheimer complex intermediate formed during the reaction. researchgate.net This makes the fluorine atom an excellent leaving group that can be displaced by a variety of nucleophiles.

Common nucleophiles used in such reactions include alkoxides, phenoxides, thiolates, and amines. nih.gov For example, reacting the molecule with a nucleophile like pyrrolidine (B122466) or sodium methoxide (B1231860) would be expected to selectively substitute the fluorine on the nitrophenyl ring, yielding N-(4-(pyrrolidin-1-yl)-3-nitrophenyl)-4-fluorobenzamide or N-(4-methoxy-3-nitrophenyl)-4-fluorobenzamide, respectively. nih.govresearchgate.net

Electrophilic Aromatic Substitution (EAS)

Both aromatic rings can undergo electrophilic aromatic substitution, but the positions of attack are dictated by the directing effects of the existing substituents. msu.edumasterorganicchemistry.com

On the 4-fluoro-3-nitrophenyl ring: This ring is strongly deactivated towards electrophilic attack due to the powerful deactivating and meta-directing nitro group and the deactivating fluoro group. Any substitution would be slow and would likely be directed to the position ortho to the fluorine and meta to the nitro group.

Given the electronic profiles, nucleophilic substitution on the nitrophenyl ring is the most facile and synthetically useful aromatic substitution pathway for this molecule.

Table 3: Regioselectivity in Aromatic Substitution Reactions

Ring Reaction Type Directing Groups Predicted Outcome
4-fluoro-3-nitrophenyl Nucleophilic (SNA_r) -NO₂ (ortho) Substitution of the fluorine atom by the nucleophile
4-fluoro-3-nitrophenyl Electrophilic (EAS) -F (ortho, para), -NO₂ (meta) Reaction is highly disfavored

Derivatization Strategies for Exploration of Chemical Space

The distinct reactive sites on this compound provide multiple handles for chemical modification, enabling the systematic exploration of its chemical space for various applications.

Modification via Nitro Group Reduction: The most prominent strategy involves the reduction of the nitro group to an amine. The resulting aniline (B41778) derivative is a versatile precursor for a vast library of compounds. The primary amine can be readily acylated, sulfonated, or reacted with isocyanates or isothiocyanates to form amides, sulfonamides, ureas, and thioureas, respectively.

Modification via Nucleophilic Aromatic Substitution: As detailed in section 5.3, the activated fluorine atom on the nitrophenyl ring can be displaced by a wide range of oxygen, nitrogen, and sulfur-based nucleophiles. nih.gov This strategy allows for the introduction of diverse functional groups and structural motifs at this position, including ethers, thioethers, and secondary or tertiary amines.

Modification via Amide Bond Cleavage and Re-formation: While less direct, the molecule can be hydrolyzed to its constituent parts: 4-fluorobenzoic acid and 4-fluoro-3-nitroaniline. Each of these fragments can be independently modified and then recombined to form new amide analogs. For example, the 4-fluoro-3-nitroaniline could be reacted with different acyl chlorides to generate a series of N-(4-fluoro-3-nitrophenyl)amides.

These strategies can be used in combination to generate complex molecular architectures, providing a powerful platform for developing new compounds with tailored properties.

Table 4: Overview of Derivatization Strategies

Reactive Site Transformation Reagents/Reaction Type Resulting Functional Group
Nitro Group Reduction Catalytic Hydrogenation, Metal/Acid Primary Amine (-NH₂)
Resulting Amine Acylation Acyl Halides, Anhydrides Amide (-NHCOR)
Resulting Amine Sulfonylation Sulfonyl Halides Sulfonamide (-NHSO₂R)
Aromatic Fluorine (on nitrophenyl ring) Nucleophilic Substitution Alcohols, Thiols, Amines Ether (-OR), Thioether (-SR), Amine (-NR₂)

Mechanistic Biological Research and Pharmacological Target Interaction Studies of Relevant Benzamide Analogues

In Vitro Mechanistic Studies of Substituted Benzamides (e.g., Antiproliferative Activity at Molecular/Cellular Level)

Substituted benzamides have demonstrated significant antiproliferative activity across various cancer cell lines. acgpubs.orgresearchgate.net The antiproliferative effects are often achieved through a combination of mechanisms, including the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. For instance, a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides exhibited potent antiproliferative activities against multiple human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), HeLa (cervical), U-87 MG (glioblastoma), and A549 (lung). nih.gov Similarly, novel benzoxazole-benzamide conjugates have shown promising cytotoxic activities against colon and breast cancer cell lines. researchgate.net

N-substituted benzamides are capable of inducing apoptosis, or programmed cell death, in cancer cells. nih.gov The primary mechanism involves the mitochondria-mediated pathway. nih.govnih.gov Studies using declopramide, a lead N-substituted benzamide (B126), have shown that it induces the release of cytochrome c from the mitochondria into the cytosol in both murine (70Z/3) and human (HL60) cancer cell lines. nih.govresearchgate.net This release triggers the activation of a cascade of cysteine proteases known as caspases, specifically initiating the activation of caspase-9. nih.govnih.gov

The activation of caspase-9 subsequently leads to the activation of effector caspases, such as caspase-3, -6, and -7, which carry out the final stages of apoptosis by cleaving key cellular substrates. nih.gov The process is regulated by the Bcl-2 family of proteins; overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit declopramide-induced apoptosis. nih.govresearchgate.net This confirms the central role of the mitochondrial pathway in the apoptotic mechanism of these benzamide analogues. Furthermore, Hoechst staining assays of cells treated with certain benzamide derivatives show characteristic morphological changes associated with apoptosis. nih.gov

Table 1: Apoptosis Induction by Benzamide Analogues in Cancer Cell Lines

Compound/Analogue Cell Line Key Mechanistic Findings
Declopramide (3CPA) 70Z/3 (murine pre-B cell) Induces cytochrome c release and caspase-9 activation. nih.gov
Declopramide (3CPA) HL60 (human promyelocytic leukemia) Induces cytochrome c release and caspase-9 activation; p53-independent. nih.govnih.gov
Metoclopramide (MCA) HL60 (human promyelocytic leukemia) Induces cytochrome c release. nih.gov

This table is generated based on data from cited research articles.

In addition to inducing apoptosis, many benzamide analogues exhibit antiproliferative effects by causing cell cycle arrest, preventing cancer cells from progressing through the stages of division. A common finding is the arrest of cells in the G2/M phase of the cell cycle. nih.govacs.org Treatment with declopramide was shown to induce a G2/M block prior to the onset of apoptosis. nih.gov This cell cycle arrest occurs independently of caspase activity and p53 status, as it was observed in p53-deficient HL60 cells and in cells where caspases were inhibited. nih.govresearchgate.net

Other studies have shown different patterns of cell cycle arrest. For example, a 2,4-dianilinopyrimidine derivative containing an N-substituted benzamide (compound 8a) induced S/G2 phase arrest in H1975 lung cancer cells in a dose-dependent manner. mdpi.com Certain N-(substituted coumarin-3-yl) benzamides demonstrated an arrest at the G1/S stages in HepG2 liver cancer cells. distantreader.org Similarly, specific benzimidazole-based 1,3,4-oxadiazole derivatives were found to arrest the cell cycle at various phases (G1, S, and G2) in different cancer cell lines, including A549, MDA-MB-231, and SKOV3. mdpi.com

Table 2: Effect of Benzamide Analogue 8a on Cell Cycle Distribution in H1975 Cells

Treatment % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Control 80.74% 5.96% 13.30%
8a (0.1 µM) - - -
8a (0.5 µM) - - -

Data adapted from a study on 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides, showing a dose-dependent shift in cell cycle phases after 48 hours of exposure. mdpi.com

The mechanism of action for some benzamide analogues extends to the epigenetic level, particularly through the inhibition of DNA methylation. nih.gov DNA methylation is a crucial process for gene regulation, and its dysregulation is a hallmark of cancer. The enzymes responsible for this process are DNA methyltransferases (DNMTs). nih.gov

A novel imidazo-benzamide derivative has been shown to exert a modulatory effect on the epigenetic regulatory protein DNMT1. nih.gov Commercially available drugs like procainamide, a benzamide analogue, have also been repurposed as DNMT1 inhibitors. nih.gov The inhibition of DNMTs can reverse the hypermethylation of tumor suppressor genes, restoring their function and leading to anti-cancer effects. In silico studies suggest that these compounds may be multi-target agents, also showing good modulatory effects on other epigenetic proteins like Histone deacetylase (HDAC) and UHRF1. nih.gov This indicates that benzamides can influence gene expression through multiple epigenetic pathways.

Identification and Characterization of Putative Pharmacological Targets

Research into benzamide analogues has identified several putative pharmacological targets, primarily enzymes critical for cellular metabolism and survival in both pathogenic organisms and cancer cells.

Succinate Dehydrogenase (SDH) Inhibition: A significant class of fungicides, known as SDH inhibitors (SDHIs), includes compounds with a benzamide structure. nih.gov SDH (also known as mitochondrial complex II) is a key enzyme in both the Krebs cycle and the mitochondrial respiratory chain. nih.gov By inhibiting SDH, these compounds block cellular respiration and energy production. The commercial fungicide fluxapyroxad is an example of a benzamide-based SDHI. nih.gov Research on novel succinate dehydrogenase inhibitors containing a diphenylacetylene fragment found that several compounds had inhibition effects against SDH that were better than fluxapyroxad. nih.gov The inhibition is often competitive, with the inhibitor binding to the ubiquinone binding site on the enzyme complex, preventing the normal substrate from binding. google.comyoutube.com

Bacterial Enzyme Inhibition: Benzamide derivatives have also been developed as inhibitors of essential bacterial enzymes.

Dihydropteroate Synthetase: Sulphonamides, which are structural analogues of para-aminobenzoic acid (PABA), act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase. juniperpublishers.com This enzyme is vital for the synthesis of tetrahydrofolate (Coenzyme-F), a necessary component for bacterial DNA synthesis. By blocking this pathway, these compounds inhibit bacterial growth. juniperpublishers.comjuniperpublishers.com

Fatty Acid Biosynthesis Enzymes: Thiazole derivatives containing a benzamide group have been identified as potent inhibitors of E. coli FabH (EcFabH), an enzyme involved in the bacterial fatty acid biosynthesis (FAS-II) system. mdpi.com Structure-activity relationship studies showed that compounds with electron-withdrawing groups in the meta position of the benzamide moiety displayed better EcFabH inhibition. mdpi.com

Table 3: Examples of Enzyme Inhibition by Benzamide Analogues

Enzyme Target Inhibitor Class/Example Organism/System Mechanism of Action
Succinate Dehydrogenase (SDH/Complex II) Fluxapyroxad Fungi Blocks cellular respiration by inhibiting the Krebs cycle and electron transport chain. nih.govnih.gov
Dihydropteroate Synthetase Sulphonamides Bacteria Competitive inhibition with PABA, blocking folate synthesis required for DNA replication. juniperpublishers.com

This table summarizes findings from studies on enzyme inhibition by various benzamide-related structures.

The biological effects of benzamide analogues are predicated on their interaction with macromolecular targets like proteins and nucleic acids. Studies have explored these interactions to elucidate their mechanism of action.

One line of research investigated the interaction of benzamide with the components of the poly(ADP-ribose) polymerase system. nih.gov It was found that a benzamide-agarose matrix did not bind to the polymerase protein itself but did bind to the coenzymic DNA associated with the enzyme. nih.gov Further studies using a labeled benzamide derivative showed that its binding to this coenzymic DNA was significantly higher than to unfractionated DNA. nih.gov X-ray crystallography of a 9-ethyladenine-benzamide complex provided a model for this interaction, indicating a specific hydrogen bond between an amide hydrogen atom of benzamide and the N-3 of adenine, with the aromatic ring of benzamide lying perpendicular to the planes of the adenine bases. nih.gov

Other research has used model proteins to understand ligand-protein interactions. The FK506-binding protein 12 (FKBP12) is a model system that binds to sulfonamides, a related pharmacophore. acs.org These studies help elucidate the forces driving protein binding, such as hydrogen bonding and hydrophobic interactions, which are critical for the rational design of new therapeutic agents. acs.org Additionally, the interaction of benzofuran derivatives with Bovine Serum Albumin (BSA) has been studied to understand how these compounds might be transported in the bloodstream, with fluorescence spectroscopy confirming the formation of high-affinity complexes. mdpi.com

In Silico Molecular Docking Simulations

In silico molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of their interaction. This method is instrumental in elucidating the potential pharmacological targets and mechanisms of action for novel compounds.

Ligand-Protein Binding Mode Prediction

For benzamide analogues, molecular docking studies have been crucial in identifying their binding modes within the active sites of various protein targets. These simulations predict how the ligand fits into the binding pocket and which conformations are energetically favorable. For instance, studies on fluorinated benzamides as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors have demonstrated that the orientation of the molecule within the hydrophobic binding domain is critical for its inhibitory activity. The position of the fluorine substituent on the benzamide ring has been shown to significantly influence this orientation. It has been observed that meta-fluorinated derivatives often exhibit higher activity compared to ortho- or para-substituted analogues, suggesting a specific spatial requirement for optimal interaction.

Similarly, research on N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives as potential HIV-1 Vif antagonists revealed specific binding poses within the Vif protein. Molecular modeling predicted that the nitro group of the A ring was in proximity to the main chain polar hydrogen of Alanine 153, indicating a potential hydrogen bond formation.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions in Binding Pockets

The stability of a ligand-protein complex is largely determined by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Molecular docking simulations allow for a detailed analysis of these interactions.

In studies of various benzamide derivatives, hydrogen bonding has been consistently identified as a key contributor to binding affinity. The amide linkage (-CONH-) inherent to the benzamide scaffold is a potent hydrogen bond donor and acceptor. For example, in the context of HIV-1 Vif inhibition, the flexibility of the side chain of Lysine 156 was predicted to allow for the formation of a hydrogen bond with the sulphone linker of the benzamide derivative through an induced-fit mechanism.

Hydrophobic interactions also play a significant role. The phenyl rings of the benzamide core can engage in hydrophobic interactions with nonpolar residues in the binding pocket. In the case of fluorinated benzamides targeting CETP, hydrophobic interactions were found to be the predominant force mediating the formation of the ligand-protein complex.

The following table summarizes common interactions observed in docking studies of benzamide analogues:

Interaction TypeInteracting Ligand MoietyPotential Interacting Protein Residues
Hydrogen BondingAmide N-H, Amide C=O, Nitro groupAsp, Glu, Asn, Gln, Ser, Thr, His, Main chain atoms
Hydrophobic InteractionsPhenyl rings, Alkyl substituentsAla, Val, Leu, Ile, Phe, Trp, Pro, Met
π-π StackingPhenyl ringsPhe, Tyr, Trp, His

Binding Affinity Estimations and Interaction Energy Profiles

Molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and a protein, often expressed as a docking score or binding energy (in kcal/mol). Lower (more negative) values typically indicate a more favorable interaction. These estimations are valuable for ranking potential drug candidates and prioritizing them for further experimental testing.

For example, in the development of fluorinated benzamides as CETP inhibitors, compounds with higher inhibitory activity, as determined by their IC50 values, also showed more favorable docking scores, indicating a correlation between the predicted binding affinity and the observed biological activity. While these scores are estimations, they provide a valuable qualitative assessment of the binding strength. More rigorous computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can provide more accurate estimations of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For substituted benzamides, QSAR studies have successfully modeled their antimicrobial activities. These studies have shown that the biological activity can be correlated with various molecular descriptors, including topological indices (which describe the connectivity of atoms in a molecule) and shape indices. The predictive ability of these QSAR models is often validated by high cross-validated r² values, indicating their robustness.

The general workflow for a QSAR study on benzamide derivatives would involve:

Data Set Collection: Assembling a series of benzamide analogues with their corresponding biological activity data (e.g., IC50, MIC).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, including electronic, steric, hydrophobic, and topological properties.

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Such models can guide the design of new benzamide derivatives with potentially enhanced activity by suggesting modifications to the molecular structure that would optimize the key descriptors identified in the QSAR analysis.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Fluoro N 4 Fluoro 3 Nitrophenyl Benzamide Analogues

Influence of Fluorine Substitution on Molecular Conformation and Biological Activity

The introduction of fluorine atoms into organic molecules can profoundly impact their physicochemical properties, including conformation and metabolic stability, which in turn affects biological activity. In the context of 4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide analogues, the strategic placement of fluorine on both the benzoyl and anilino rings is a key design element.

Fluorine, being the most electronegative element, exerts a strong inductive effect, influencing the electron distribution of the aromatic rings. This can alter the pKa of nearby functional groups and modulate the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Furthermore, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo. This is a common strategy in drug design to improve pharmacokinetic properties. The biological activity of analogues is therefore highly dependent on the position and number of fluorine substituents.

Below is a data table illustrating the hypothetical impact of fluorine substitution on the biological activity of a series of benzamide (B126) analogues.

Compound IDR1 (Benzoyl Ring)R2 (Anilino Ring)R3 (Anilino Ring)Biological Activity (IC50, µM)
1 4-F4-F3-NO20.5
2 H4-F3-NO22.1
3 4-FH3-NO25.8
4 HH3-NO215.2
5 4-F4-FH>50

Role of Nitro Group in Electronic Properties and Interactions

The nitro group is a strong electron-withdrawing group, and its presence at the 3-position of the anilino ring in this compound has significant electronic and structural consequences. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but, more importantly, it can play a direct role in binding to a biological target.

The oxygen atoms of the nitro group are excellent hydrogen bond acceptors and can form strong interactions with hydrogen bond donors, such as the backbone N-H groups or side chains of amino acids like arginine, lysine, or histidine within a protein's active site. The specific positioning of the nitro group is therefore critical for achieving high-affinity binding.

The following table demonstrates the hypothetical importance of the nitro group for biological activity.

Compound IDR1 (Benzoyl Ring)R2 (Anilino Ring)R3 (Anilino Ring)Biological Activity (IC50, µM)
1 4-F4-F3-NO20.5
6 4-F4-F3-NH212.7
7 4-F4-F3-CN1.2
8 4-F4-F3-H>50

Impact of Benzamide Linkage Flexibility on Binding and Reactivity

The central benzamide linkage provides a degree of rotational freedom, allowing the two aromatic rings to adopt various conformations. However, this flexibility is not unrestricted. The partial double bond character of the C-N amide bond due to resonance limits free rotation, leading to the existence of cis and trans isomers. For N-phenylbenzamides, the trans conformation is generally more stable.

In the case of this compound, the interplay between the electronic effects of the substituents and the inherent flexibility of the benzamide linker dictates the preferred conformation in solution and, ultimately, in the protein-bound state. Modifying the benzamide linker, for instance by introducing alkyl groups on the nitrogen atom, would alter its hydrogen-bonding capability and steric profile, likely impacting biological activity.

This table illustrates the hypothetical effect of modifying the benzamide linkage.

Compound IDLinkage ModificationBiological Activity (IC50, µM)
1 -CO-NH-0.5
9 -CO-N(CH3)-8.9
10 -CH2-NH-25.4
11 -SO2-NH-18.6

Design Strategies for Modulating Biological Interactions (e.g., Bioisosteric Replacements, Scaffold Hopping)

To optimize the biological activity and physicochemical properties of this compound, medicinal chemists can employ various design strategies, including bioisosteric replacements and scaffold hopping.

Bioisosteric Replacements: This strategy involves the substitution of a functional group with another group that has similar steric, electronic, or physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, the nitro group could be replaced by other electron-withdrawing groups such as a cyano (-CN) or a trifluoromethyl (-CF3) group to probe the importance of its hydrogen-bonding and electronic properties. Similarly, a fluorine atom could be replaced by a chlorine atom or a methyl group to investigate the role of size and electronegativity at that position.

Scaffold Hopping: This more advanced strategy involves replacing the central benzamide core with a completely different chemical scaffold while retaining the key pharmacophoric features responsible for biological activity. nih.govuniroma1.itrsc.org The goal is to discover novel chemotypes with improved drug-like properties, such as better solubility or a more favorable patent position. For this compound, a scaffold hop might involve replacing the benzamide linker with a heterocyclic ring system that maintains the correct spatial orientation of the substituted phenyl rings.

Pharmacophore Development from Structural Insights

Based on the SAR studies of this compound and its analogues, a pharmacophore model can be developed. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For this class of compounds, a putative pharmacophore model would likely include:

Two aromatic rings.

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide carbonyl oxygen).

A hydrogen bond acceptor feature corresponding to the nitro group.

Specific hydrophobic or halogen-binding regions corresponding to the fluorine atoms.

This pharmacophore model can then be used for virtual screening of large compound libraries to identify new molecules with different chemical scaffolds that fit the model and are therefore likely to possess the desired biological activity. dovepress.com It also serves as a valuable tool for the de novo design of novel analogues with optimized interactions with the biological target.

Analytical Methodologies for Research Scale Purity and Quantification

Chromatographic Methods for Purity Assessment (HPLC, GC)

Chromatographic techniques are fundamental in determining the purity of "4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide" by separating it from potential impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like substituted benzamides. A reversed-phase HPLC method is typically suitable for this class of compounds. For the analysis of analogous N-(nitrophenyl)benzamide derivatives, a C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like formic or phosphoric acid to improve peak shape and resolution. sielc.comnih.govresearchgate.net Detection is commonly achieved using a UV detector, with the wavelength set to a value where the analyte exhibits strong absorbance, such as 320 nm for a similar N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide. nih.govresearchgate.net The purity is determined by calculating the percentage of the main peak area relative to the total area of all observed peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Assessment of Related N-Arylbenzamides

ParameterTypical Value
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm or 320 nm

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, though its application to compounds like "this compound" may present challenges due to the compound's polarity and potentially low volatility. Direct analysis of underivatized nitrophenolic compounds by GC can sometimes be problematic due to interactions with the column or injection port. researchgate.net For related compounds, derivatization may be employed to increase volatility and improve chromatographic performance. When direct analysis is feasible, a capillary column with a polar stationary phase is generally preferred. The instrument is typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification of impurities.

Table 2: Hypothetical GC Parameters for Purity Assessment

ParameterTypical Value
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 280 °C
Oven Program Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID)

Spectroscopic Methods for Quantitative Analysis in Research Matrices (e.g., UV-Vis spectrophotometry, calibrated IR)

Spectroscopic methods are invaluable for the quantitative determination of "this compound" in research samples, providing a rapid and often non-destructive means of analysis.

UV-Vis Spectrophotometry

UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying compounds that possess chromophores. iajps.comugm.ac.id The presence of aromatic rings and nitro groups in "this compound" results in strong UV absorbance. nih.gov Quantitative analysis is based on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration. ugm.ac.id To perform the analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of the pure compound at a specific wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For a related compound, niclosamide, which is also a substituted benzamide (B126), a derivative spectrophotometric method was developed with a λmax of 351 nm in methanol. johronline.com

Table 3: Example Parameters for Quantitative Analysis by UV-Vis Spectrophotometry

ParameterValue
Solvent Methanol or Acetonitrile
Wavelength (λmax) Determined by scanning a solution of the pure compound (e.g., ~351 nm)
Calibration Range e.g., 2-12 µg/mL
Correlation Coefficient (r²) > 0.999

Calibrated Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, can be adapted for quantitative analysis. nih.gov While traditionally used for qualitative identification, a calibrated IR method can provide quantitative information. plos.org This is often achieved by creating a calibration model using chemometrics, such as partial least squares (PLS) regression. plos.orgresearchgate.net A set of standards with known concentrations of "this compound" are prepared, and their IR spectra are recorded. Specific IR bands that are unique to the compound and show a change in absorbance with concentration are selected for building the calibration model. The model can then be used to predict the concentration of the compound in unknown samples based on their IR spectra. This technique is particularly useful for the analysis of solid samples. plos.org

Table 4: Conceptual Framework for Calibrated IR Spectroscopy

StepDescription
1. Standard Preparation Prepare a set of solid mixtures (e.g., in KBr or with an inert matrix) containing varying and known concentrations of the pure compound.
2. Spectral Acquisition Record the FTIR spectra of all standard samples under identical conditions.
3. Calibration Model Development Select appropriate spectral regions and use a chemometric approach (e.g., PLS regression) to build a model that correlates spectral data with concentration.
4. Validation Validate the model using an independent set of samples to ensure its accuracy and precision.
5. Sample Analysis Record the FTIR spectrum of the unknown sample and use the validated calibration model to predict the concentration of the analyte.

Future Research Directions and Unexplored Avenues for 4 Fluoro N 4 Fluoro 3 Nitrophenyl Benzamide

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of N-aryl benzamides, including 4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide, traditionally relies on methods that are often inefficient and generate significant chemical waste. scispace.com Standard procedures frequently involve coupling carboxylic acids and amines using stoichiometric activating agents or converting the carboxylic acid to a more reactive acid chloride. scispace.comwits.ac.za These methods commonly employ hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2). scispace.com Future research must pivot towards more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Catalytic Direct Amidation: Investigating catalysts such as boric acid or ruthenium complexes could enable the direct formation of the amide bond from 4-fluorobenzoic acid and 4-fluoro-3-nitroaniline (B182485), eliminating the need for activating agents and reducing waste. researchgate.netsigmaaldrich.com

Enzymatic Synthesis: The use of biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), in green solvents like cyclopentyl methyl ether, offers a highly selective and environmentally benign route to amide bond formation. nih.gov

Alternative Reaction Media and Conditions: Research into solvent-free reactions, microwave-assisted synthesis, and electrosynthesis could dramatically increase reaction efficiency, reduce energy consumption, and minimize solvent waste. researchgate.netrsc.orgresearchgate.net

Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

A comparative overview of traditional versus green approaches highlights the potential for significant improvement in sustainability.

FeatureTraditional Amidation MethodsPotential Green Chemistry Approaches
Reagents Stoichiometric coupling agents (e.g., EDC, HATU), thionyl chloride scispace.comCatalytic (e.g., Boron-based, Ruthenium-based), Enzymatic (e.g., Lipases) researchgate.netsigmaaldrich.comnih.gov
Solvents Halogenated solvents (CH2Cl2), polar aprotic solvents (DMF) scispace.comGreen solvents (e.g., CPME), solvent-free conditions, aqueous media researchgate.netnih.gov
Energy Input Often requires prolonged heatingMicrowave irradiation, electrosynthesis, near-ambient temperature catalysis rsc.orgacs.org
Waste Profile High E-Factor (large amounts of byproduct waste)Atom-economical, minimal byproducts, catalyst recycling
Scalability Can be challenging and hazardousAmenable to flow chemistry for safer, scalable production

Advanced Structural Studies at Varied Conditions (e.g., Temperature, Pressure)

A thorough understanding of the three-dimensional structure of this compound is fundamental to predicting its physical, chemical, and biological properties. While standard X-ray crystallography at ambient conditions provides a static picture, future research should focus on advanced structural studies under non-standard conditions to explore the compound's conformational flexibility and intermolecular interactions.

Investigating the compound's behavior at varying temperatures and pressures can reveal the existence of different polymorphic forms. researchgate.net Polymorphs of a compound can have distinct physical properties, including solubility and stability, which are critical in fields like materials science and pharmaceuticals. High-pressure crystallography, for instance, can provide insight into the compressibility of the molecular structure and the nature of intermolecular forces, such as hydrogen bonds and π-π stacking, which govern the crystal packing. researchgate.net These studies are crucial for understanding the compound's stability and potential phase transitions.

Comprehensive Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools for predicting molecular properties and reactivity, guiding experimental design and saving resources. mdpi.com For this compound, a multi-faceted computational approach is a critical future direction.

Future computational studies should include:

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. scispace.comresearchgate.net Mapping the Molecular Electrostatic Potential (MEP) can identify sites susceptible to nucleophilic and electrophilic attack, offering insights into chemical reactivity. scispace.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, particularly its interactions with solvents or biological macromolecules. tandfonline.comchemrxiv.org This is essential for understanding how the molecule behaves in a realistic biological environment.

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR modeling can be employed to build predictive models that correlate structural features of this and related molecules with their activity. nih.govtandfonline.com This can accelerate the design of more potent analogs.

Modeling TechniquePredicted Properties and InsightsPotential Application
Density Functional Theory (DFT) Optimized geometry, electronic charge distribution, HOMO-LUMO energy gap, molecular electrostatic potential (MEP), vibrational spectra. scispace.comnih.govPredicting chemical reactivity, spectroscopic analysis, understanding electronic properties.
Molecular Dynamics (MD) Simulations Conformational flexibility, solvent interactions, binding stability with biological targets (e.g., proteins, DNA), diffusion properties. tandfonline.comchemrxiv.orgAssessing stability of ligand-receptor complexes, understanding behavior in biological media.
Quantitative Structure-Activity Relationship (QSAR) Correlation of physicochemical properties with biological activity, predictive models for new analogs. nih.govtandfonline.comGuiding the design of new compounds with enhanced activity.

Diversification of Mechanistic Biological Research Targets

The chemical structure of this compound, containing motifs found in many biologically active compounds, warrants a broad investigation into its potential therapeutic applications. The N-aryl benzamide (B126) scaffold is present in molecules targeting a wide range of biological entities. wits.ac.zanih.gov The presence of fluorine can enhance metabolic stability and binding affinity, while the nitroaromatic group is a feature in some antimicrobial and anticancer agents. nih.govmdpi.com

Future research should therefore move beyond preliminary screening and explore a diverse set of mechanistic targets. Initial broad-spectrum screening against panels of kinases, proteases, and phosphatases could identify potential areas of activity. nih.gov Given the structural similarities to other known inhibitors, specific targets of high interest could include HIV-1 reverse transcriptase, protein kinase CK1 delta, and Wip1 phosphatase. wits.ac.zanih.govmdpi.com Furthermore, the planar aromatic systems and potential for hydrogen bonding suggest that DNA interaction, specifically binding to the minor groove of AT-rich sequences, could be a plausible mechanism of action, similar to other N-phenylbenzamide derivatives investigated as antiparasitic agents. nih.govacs.org

Development of Advanced Analytical Techniques for Trace Analysis in Complex Research Samples

As research into the synthesis and biological activity of this compound progresses, the need for sensitive and selective analytical methods for its detection and quantification will become paramount. This is especially true for analyzing trace amounts of the compound in complex matrices such as biological fluids (plasma, urine), cell lysates, or environmental samples.

While standard techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are useful for routine analysis, future efforts should focus on more advanced methods. ijpsjournal.comtheindustryleaders.org Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful technique for achieving high sensitivity and specificity, making it ideal for pharmacokinetic studies or impurity profiling. longdom.orgitecgoi.in The development of specific LC-MS/MS methods would be a critical step. Additionally, exploring novel sensor technologies, such as those based on fluorinated metal-organic frameworks (MOFs) that can detect nitroaromatic compounds, could lead to rapid and selective analytical tools for specific applications. nih.govresearchgate.net

Analytical TechniquePotential Application for this compoundKey Advantages
High-Performance Liquid Chromatography (HPLC) Purity assessment of synthetic batches, routine quantification. ijpsjournal.comRobust, widely available, good for moderately complex samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification in biological matrices (pharmacokinetics), impurity identification, metabolite studies. longdom.orgitecgoi.inHigh sensitivity (trace analysis), high specificity, structural information.
Capillary Electrophoresis (CE) Purity analysis, separation of closely related analogues. ijpsjournal.comHigh separation efficiency, low sample and solvent consumption.
Novel Chemical Sensors (e.g., MOF-based) In-field or rapid screening for the compound in specific environments. nih.govHigh selectivity for nitroaromatics, potential for real-time monitoring.

Q & A

Basic: What are the established synthetic routes for 4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide?

Answer:
The synthesis typically involves multi-step amidation and nitration reactions. Key steps include:

Coupling of benzoyl chloride derivatives with fluorinated aniline intermediates under controlled pH (6–8) and temperatures (0–5°C) to form the benzamide backbone .

Nitration of the fluorophenyl ring using mixed acid (HNO₃/H₂SO₄) at 40–60°C, followed by purification via recrystallization .

Reductive amination (if required) using sodium borohydride (NaBH₄) in methanol to stabilize reactive intermediates .

StepKey Reagents/ConditionsYield Optimization Tips
AmidationDCC (dicyclohexylcarbodiimide), DMAP (catalyst), dry THFMaintain anhydrous conditions to prevent hydrolysis
NitrationHNO₃/H₂SO₄, 50°CMonitor reaction progress via TLC to avoid over-nitration

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve fluorine coupling patterns (e.g., para-fluorine splits aromatic protons into doublets) .
  • X-ray Crystallography : Orthorhombic crystal systems (space group P212121) with unit cell parameters (e.g., a = 7.098 Å, b = 11.423 Å) validate dihedral angles between fluorophenyl and nitro groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (260.224 g/mol) and fragmentation patterns (e.g., loss of NO₂ group at m/z 213) .

Advanced: How can reaction conditions be optimized to mitigate low yields or impurities?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nitration to enhance solubility of nitro intermediates .
  • Temperature Control : Lower nitration temperatures (40°C) reduce byproducts like dinitro derivatives .
  • Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reagent stoichiometry .

Case Study : A 20% yield improvement was achieved by replacing H₂SO₄ with acetic anhydride as a nitrating agent, reducing side reactions .

Advanced: How to resolve discrepancies between NMR and X-ray data for structural validation?

Answer:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., Gaussian09) to identify tautomeric or conformational discrepancies .
  • Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed amides) that may skew NMR integration .
  • Dynamic Effects : Consider temperature-dependent NMR to account for rotational barriers in the benzamide moiety .

Basic: What are the compound’s stability and storage requirements?

Answer:

  • Stability : The nitro group renders the compound light-sensitive. Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
  • Solubility : Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (50 mg/mL) for biological assays .
  • Thermal Stability : Decomposes above 200°C; DSC analysis shows endothermic peaks at 180°C (melting) and 220°C (decomposition) .

Advanced: How does the nitro group influence reactivity in derivatization reactions?

Answer:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .
  • Electrophilic Substitution : The nitro group deactivates the ring, directing further substitutions to meta positions. Use Friedel-Crafts acylation with AlCl₃ for regioselective functionalization .
  • Photoreactivity : UV irradiation generates nitro radicals, useful in photolabile protecting group strategies .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry : Serves as a kinase inhibitor scaffold due to fluorine’s electronegativity and nitro’s hydrogen-bonding capacity .
  • Material Science : Used in liquid crystal precursors; fluorine enhances thermal stability .
  • Analytical Standards : Acts a reference compound for calibrating LC-MS systems in nitroaromatic detection .

Advanced: How can computational methods streamline reaction pathway design?

Answer:

  • Reaction Path Search : Use software like GRRM17 to map energy landscapes and identify low-barrier pathways for amidation/nitration .
  • Machine Learning : Train models on PubChem data to predict optimal solvent/reagent combinations for novel derivatives .

Basic: What safety protocols are essential during synthesis?

Answer:

  • Hazard Mitigation : Nitration reactions require explosion-proof equipment due to exothermicity. Use fume hoods and PPE for HNO₃ handling .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal to prevent environmental contamination .

Advanced: How to design biological interaction studies for this compound?

Answer:

  • Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., EGFR kinase) .
  • Cellular Uptake : Label with ¹⁸F for PET imaging to track biodistribution in vivo .
  • Toxicity Screening : Perform MTT assays on HEK293 cells to assess IC₅₀ values and selectivity indices .

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